2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Description
2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It contains both triazole and thiazole rings, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Properties
Molecular Formula |
C19H14ClN5OS2 |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H14ClN5OS2/c20-15-9-5-4-8-14(15)17-23-24-19(25(17)13-6-2-1-3-7-13)28-12-16(26)22-18-21-10-11-27-18/h1-11H,12H2,(H,21,22,26) |
InChI Key |
PTTHJHMXLDIXCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as lutidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like bromoacetyl bromide.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, lutidine, and bromoacetyl bromide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring followed by modifications to introduce the thiazole moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of triazole derivatives, including our compound of interest. The compound has shown significant activity against various bacterial strains and fungi. For instance, a study evaluated its in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria using turbidimetric methods. Results indicated that certain derivatives exhibited promising antimicrobial effects, suggesting potential for therapeutic applications in treating infections caused by resistant strains .
Anticancer Activity
The anticancer properties of this compound have been investigated through in vitro assays against different cancer cell lines. Notably, it has shown activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The mechanism of action is believed to involve the inhibition of specific pathways crucial for cancer cell proliferation. Molecular docking studies further elucidate the binding interactions between the compound and target proteins, indicating its potential as a lead compound for further development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of triazole derivatives. Modifications on the phenyl and thiazole rings can significantly influence their potency. For example, substituents on the phenyl group have been shown to enhance both antimicrobial and anticancer activities. This aspect is critical for future research aimed at developing more effective derivatives with improved selectivity and reduced toxicity .
Case Studies
- Antimicrobial Study : A recent investigation involved synthesizing various thiazole-containing triazole derivatives and evaluating their antimicrobial properties. The study found that specific substitutions increased activity against resistant bacterial strains, highlighting the importance of structural modifications in enhancing efficacy .
- Anticancer Research : In another study focusing on anticancer potential, several derivatives were tested against MCF7 cells. Results indicated that compounds with specific substituents exhibited significant cytotoxicity compared to controls, suggesting a promising avenue for further exploration in cancer therapeutics .
Mechanism of Action
The mechanism of action of 2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to therapeutic effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- **2-{[5-[(4-chloroanilino)methyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Uniqueness
What sets 2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide apart from similar compounds is its unique combination of triazole and thiazole rings, which confer a broad spectrum of biological activities. This makes it a versatile compound for various scientific and industrial applications.
Biological Activity
The compound 2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a member of the 1,2,4-triazole family known for its diverse biological activities. Triazole derivatives have garnered attention in medicinal chemistry due to their potential as antifungal, antibacterial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 359.84 g/mol. The structure comprises a triazole ring linked to a thiazole moiety and an acetamide group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 359.84 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:
- Antibacterial Activity : Studies show that compounds with similar triazole structures demonstrate effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) values for triazole derivatives often range from 0.125 to 8 µg/mL against these pathogens .
Antifungal Activity
Triazoles are well-documented antifungal agents. The compound's structure suggests potential efficacy against fungal infections. For instance, derivatives with similar functionalities have shown promising results against pathogenic fungi such as Candida albicans and Aspergillus niger, with MIC values indicating effective inhibition .
Anti-inflammatory Activity
The anti-inflammatory properties of triazole derivatives are also noteworthy. Compounds in this class have been reported to inhibit inflammatory mediators and cytokines, suggesting potential applications in treating inflammatory diseases. For example, certain triazole-based compounds have demonstrated significant inhibition of pro-inflammatory cytokines in vitro .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. Key findings include:
- Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances antibacterial activity. Conversely, longer alkyl chains tend to decrease activity .
- Hybrid Structures : Compounds that incorporate multiple active pharmacophores often exhibit synergistic effects, leading to enhanced potency against resistant strains .
Case Studies
- Antibacterial Evaluation : A study on a series of triazole derivatives revealed that compounds with a chlorophenyl substituent exhibited superior activity against E. coli compared to standard antibiotics like ampicillin .
- Fungal Inhibition : Research demonstrated that specific triazole derivatives showed up to 12-fold increased potency against Candida species when compared to established antifungals like fluconazole .
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for preparing 2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide?
- Methodology : The compound can be synthesized via a multi-step approach. A key intermediate involves coupling a 1,2,4-triazole-thiol derivative with a chloroacetamide group. For example, triethylamine is used to deprotonate the thiol group, enabling nucleophilic substitution with chloroacetyl chloride in dioxane at 20–25°C. Subsequent purification involves recrystallization from ethanol-DMF mixtures .
- Critical Parameters : Reaction temperature (<30°C) and stoichiometric control of triethylamine are essential to minimize side reactions like over-acylation.
Q. How is the structural characterization of this compound validated?
- Analytical Techniques :
- X-ray crystallography confirms the triazole-thioether linkage and spatial arrangement of substituents (e.g., dihedral angles between aromatic rings) .
- NMR spectroscopy (¹H/¹³C) identifies proton environments, such as the thiazole NH (~12.5 ppm) and chloro-phenyl protons (~7.3–7.6 ppm).
- Mass spectrometry (ESI-MS) verifies molecular ion peaks matching the molecular formula (e.g., [M+H]⁺ at m/z 453.2) .
Q. What solvent systems and chromatographic conditions optimize purification?
- Purification : Gradient elution with ethyl acetate/hexane (3:7 to 1:1) on silica gel effectively separates unreacted intermediates. Recrystallization from ethanol-DMF (4:1) yields high-purity crystals (>98%) .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and regioselectivity in derivatization?
- Methods :
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfur atom in the thioether group shows high nucleophilicity (HOMO energy ≈ −5.2 eV) .
- Molecular docking evaluates binding affinities to biological targets (e.g., COX-2 for anti-inflammatory activity) by simulating interactions with active sites .
Q. What strategies improve synthetic yield and scalability?
- Optimization :
- Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 45 minutes) while maintaining yields >85% .
- Flow chemistry enables continuous production by controlling residence time and temperature, minimizing degradation of heat-sensitive intermediates .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Experimental Design :
- Substituent variation : Modify the 2-chlorophenyl or thiazole groups to assess electronic/steric effects. For example, replacing chlorine with fluorine alters logP and hydrogen-bonding capacity .
- In vitro assays : Evaluate anti-inflammatory activity via COX-2 inhibition or anti-exudative effects using formalin-induced edema models in rats. IC₅₀ values correlate with substituent electronegativity .
Q. How to resolve contradictions in biological activity data across analogs?
- Approach :
- Meta-analysis : Compare pharmacokinetic parameters (e.g., bioavailability, plasma half-life) to identify outliers. For instance, methyl substituents on the triazole ring may enhance metabolic stability but reduce solubility .
- Crystallographic data : Correlate binding modes (e.g., hydrogen bonds with COX-2 Arg120) with activity discrepancies. Steric clashes in bulkier analogs may explain reduced potency .
Key Data from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
